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molecular formula C9H7BrO2 B1273746 (5-Bromo-1-benzofuran-2-yl)methanol CAS No. 38220-77-8

(5-Bromo-1-benzofuran-2-yl)methanol

Cat. No. B1273746
M. Wt: 227.05 g/mol
InChI Key: JYYWIDBNICYLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05990142

Procedure details

A solution of ethyl 5-bromo-2-benzofurancarboxylate (2.20 g, 8.19 mmol) in tetrahydrofuran (75 ml) was added with sodium borohydride (1.24 g) and some drops of water. The mixture was refluxed under stirring for 18 h and, after that, was added with some drops of concentrated HCl. The volatiles were evaporated off and the resulting residue was diluted with water and extracted with ethyl ether (3×75 ml). After drying and evaporating off the solvent under reduced pressure, a crude was obtained which was purified by chromatography through a silica gel column, eluting with petroleum ether:chloroform, 60:40. 1.19 g of the title product were recovered as a white solid with melting point 101-103° C. (64% yield).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10](OCC)=[O:11])=[CH:7][C:6]=2[CH:15]=1.[BH4-].[Na+].O.Cl>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][OH:11])=[CH:7][C:6]=2[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Name
Quantity
1.24 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated off
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×75 ml)
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporating off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
a crude was obtained which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography through a silica gel column
WASH
Type
WASH
Details
eluting with petroleum ether
CUSTOM
Type
CUSTOM
Details
1.19 g of the title product were recovered as a white solid with melting point 101-103° C. (64% yield)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC=1C=CC2=C(C=C(O2)CO)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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